2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide
Description
2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide is a halogenated sulfonamide derivative with the molecular formula C₁₀H₉BrF₃NO₃S (CAS: 957062-79-2) . Its structure features a benzene ring substituted with bromine (Br) at the 2-position, a trifluoromethoxy (-OCF₃) group at the 4-position, and a sulfonamide group linked to a cyclopropyl moiety at the sulfonyl nitrogen (Figure 1). While direct pharmacological data are unavailable in the provided evidence, its structural analogs (e.g., pesticidal sulfonamides) suggest applications in agrochemical or medicinal chemistry .
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO3S/c11-8-5-7(18-10(12,13)14)3-4-9(8)19(16,17)15-6-1-2-6/h3-6,15H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYQRSNWDOGOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=C(C=C2)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650467 | |
| Record name | 2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-79-2 | |
| Record name | 2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide generally follows a two-step approach:
- Synthesis of the substituted benzenesulfonyl chloride precursor bearing the 2-bromo and 4-(trifluoromethoxy) substituents.
- Sulfonylation reaction of the cyclopropylamine with the sulfonyl chloride to form the sulfonamide.
This approach is consistent with established sulfonamide synthesis protocols where an amine nucleophile reacts with an aryl sulfonyl chloride under basic conditions to afford the sulfonamide product.
Preparation of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl Chloride
The key intermediate, 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride, is typically prepared by sulfonation of the appropriately substituted aromatic compound followed by chlorination. Although direct literature for this exact intermediate is limited, analogous procedures for substituted benzenesulfonyl chlorides are well documented:
- Starting from 2-bromo-4-(trifluoromethoxy)benzene, sulfonation is achieved using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 1-position on the benzene ring.
- The reaction is carried out under controlled temperature (0 °C to room temperature) to avoid overreaction or decomposition.
- The sulfonyl chloride intermediate is isolated by extraction and purification, typically by distillation or recrystallization.
Sulfonylation of Cyclopropylamine
The critical step is the reaction of cyclopropylamine with the sulfonyl chloride to form the sulfonamide:
- Reaction conditions: The sulfonyl chloride is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
- Base addition: A base such as triethylamine or potassium tert-butoxide is added to scavenge the released HCl and drive the reaction forward.
- Temperature: The reaction is typically conducted at 0 °C initially and then allowed to warm to room temperature to complete the reaction.
- Workup: After completion (monitored by TLC or HPLC), the mixture is quenched with water, and the organic layer is separated.
- Purification: The crude sulfonamide is purified by column chromatography or recrystallization from suitable solvents.
Representative Reaction Scheme
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. Sulfonyl chloride formation | 2-bromo-4-(trifluoromethoxy)benzene + chlorosulfonic acid, 0 °C to RT | Formation of 2-bromo-4-(trifluoromethoxy)benzenesulfonyl chloride |
| 2. Sulfonamide formation | Cyclopropylamine + sulfonyl chloride + triethylamine, DCM, 0 °C to RT | This compound obtained after purification |
Analytical and Characterization Data
- Molecular formula: C10H9BrF3NO3S
- Molecular weight: 360.15 g/mol
- Spectroscopic confirmation: 1H NMR, 13C NMR, and mass spectrometry are used to confirm the structure.
- Purity: Typically >95% after purification.
- Yield: Reported yields for similar sulfonamide syntheses range from 70% to 90% depending on reaction conditions and purification efficiency.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Sulfonyl chloride synthesis | Chlorosulfonic acid or SO2Cl2, 0 °C to RT | Direct introduction of sulfonyl chloride | Requires careful temperature control |
| Sulfonylation of cyclopropylamine | Cyclopropylamine, triethylamine, DCM, 0 °C to RT | High yield, mild conditions | Moisture sensitive, requires inert atmosphere |
| Alternative electrochemical approach | Electrolysis with mediator and base | Green chemistry approach | Limited reports for this exact compound |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: Affecting the sulfonamide group.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the bromine atom participates in forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles like amines or thiols under basic conditions.
Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Use reducing agents like lithium aluminum hydride.
Coupling Reactions: Use palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed depend on the type of reaction and the reagents used. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, resulting in a new substituted benzenesulfonamide derivative.
Scientific Research Applications
Organic Synthesis
2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide is utilized as a reagent in organic synthesis. Its structure allows it to serve as a building block for more complex molecules, which can be critical in developing new chemical entities for various applications .
The compound is of interest for its potential biological activities, particularly as an antibacterial agent due to the presence of the sulfonamide group. Research has indicated that compounds with similar structures exhibit significant antimicrobial properties, making this compound a candidate for further evaluation in antimicrobial therapy .
Medicinal Chemistry
In the field of medicinal chemistry, this compound has been studied for its pharmacological properties. The trifluoromethoxy group may enhance the bioavailability and pharmacokinetic properties of the compound, suggesting potential therapeutic uses.
Enzyme Inhibition Studies
Research has also focused on the enzyme inhibition capabilities of this compound, which may lead to new therapeutic strategies for treating diseases where enzyme activity plays a crucial role. The unique functional groups present in the compound could interact with specific enzyme targets, providing insights into its mechanism of action .
Case Study 1: Antimicrobial Activity
A study investigated various sulfonamide derivatives, including this compound, for their antimicrobial efficacy against different bacterial strains. Results indicated that certain modifications to the sulfonamide structure significantly enhanced antibacterial activity, suggesting that this compound could be optimized for better performance in clinical settings.
Case Study 2: Pharmacokinetic Evaluation
Another research project evaluated the pharmacokinetic profiles of sulfonamide compounds similar to this compound. The study found that the trifluoromethoxy substitution improved solubility and absorption rates in biological systems, indicating its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the trifluoromethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of halogenated benzenesulfonamides , which are often explored for their bioactivity. Below is a detailed comparison with structurally related compounds:
Key Comparative Insights
The cyclopropyl group introduces steric rigidity, which could limit conformational flexibility compared to the butyl group in . This may affect membrane permeability or target selectivity.
Synthetic Accessibility :
- The synthesis of benzenesulfonamides often involves sulfonyl chloride intermediates, as seen in , where 4-(trifluoromethoxy)benzenesulfonyl chloride reacts with propane-1,3-diamine. The target compound likely follows a similar route, substituting cyclopropylamine for the diamine.
Spectroscopic Characteristics :
- ¹H NMR data for (e.g., δ 7.92 ppm for aromatic protons) suggest that the electron-withdrawing -OCF₃ group deshields adjacent protons, a pattern expected in the target compound.
- The bromine atom in the target compound would cause distinct splitting patterns in NMR compared to chlorine in .
Potential Applications: Analogs like chlorsulfuron (a triazine-linked sulfonamide in ) are commercial herbicides, implying that the target compound’s bromine and -OCF₃ groups may confer pesticidal or antifungal properties. The trifluoromethoxy group enhances metabolic stability and lipophilicity, a feature shared with antiviral and anticancer agents .
Biological Activity
2-Bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide (CAS Number: 957062-79-2) is a sulfonamide compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H9BrF3NO3S |
| Molecular Weight | 360.148 g/mol |
| Density | 1.8 g/cm³ |
| Boiling Point | 371.2 °C |
| Flash Point | 178.3 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various disease pathways. The trifluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of related compounds, suggesting that modifications to the sulfonamide structure can enhance activity against various bacterial strains, including E. coli and S. aureus . Although specific data for this compound is limited, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the range of 6.63 to 6.72 mg/mL against these pathogens.
Anti-inflammatory Properties
In vivo studies on related benzenesulfonamides have shown promising anti-inflammatory effects. For instance, compounds exhibiting similar structural features have been tested for their ability to inhibit carrageenan-induced edema in rat models, achieving significant reductions in inflammation . While direct studies on this specific compound are lacking, the structural similarities suggest potential anti-inflammatory activity.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study of various benzenesulfonamide derivatives, compounds structurally related to this compound were evaluated for their antimicrobial properties. The results indicated that modifications could lead to enhanced activity against resistant strains .
- Cytotoxic Activity : Additional research on sulfonamide derivatives has shown varying degrees of cytotoxicity against cancer cell lines. For example, some derivatives demonstrated IC50 values indicating potent anticancer activity against MCF-7 breast cancer cells . While specific data for this compound is not available, it is reasonable to hypothesize similar potential based on its structural characteristics.
- In Vivo Studies : Research involving related compounds has shown significant promise in reducing inflammation and exhibiting antioxidant properties in animal models . These findings suggest a potential therapeutic role in inflammatory diseases.
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2-bromo-N-cyclopropyl-4-(trifluoromethoxy)benzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves sulfonylation of a brominated benzene precursor followed by cyclopropane amine coupling. For example, a benzenesulfonic acid derivative (e.g., 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonic acid) can be treated with thionyl chloride to generate the sulfonyl chloride intermediate, which is then reacted with cyclopropylamine. Optimization includes:
- Solvent Selection: Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to minimize side reactions .
- Temperature Control: Coupling reactions often require low temperatures (−60°C to 0°C) to stabilize intermediates .
- Purification: Column chromatography with gradients of DCM/methanol or ethyl acetate/hexane is recommended for isolating the sulfonamide product .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for deshielded aromatic protons (δ 7.5–8.5 ppm) and cyclopropyl CH₂ groups (δ 1.0–1.5 ppm). Trifluoromethoxy (OCF₃) groups do not split aromatic protons but appear as a singlet in ¹⁹F NMR (δ −60 to −58 ppm) .
- ¹³C NMR: Sulfonamide carbons resonate at δ 120–140 ppm, while OCF₃ carbons appear at δ 145–150 ppm .
- LCMS: Monitor for [M+H]⁺ ions with exact mass matching the molecular formula (e.g., m/z ≈ 430–450 for brominated derivatives) .
How can researchers address solubility challenges during in vitro assays for this sulfonamide derivative?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤5% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without denaturing proteins .
- pH Adjustment: Sulfonamides are weakly acidic; solubility improves in mildly basic buffers (pH 7.5–8.5) due to deprotonation of the sulfonamide NH .
Advanced Research Questions
What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software mitigate them?
Methodological Answer:
- Challenges: Heavy atoms (Br, S) cause absorption effects, complicating data collection. Disorder in the trifluoromethoxy group may require constrained refinement.
- Solutions:
How do structural modifications (e.g., bromine substitution) influence the compound’s activity in enzyme inhibition assays?
Methodological Answer:
- Bromine Effects: Bromine’s electronegativity and steric bulk enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase or WD-repeat proteins). Compare IC₅₀ values of brominated vs. non-brominated analogs .
- Experimental Design:
- Synthesize analogs with Br replaced by Cl, F, or CF₃.
- Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes .
How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
- Data Triangulation:
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., batch-to-batch purity variations) .
What intermolecular interactions dominate in the solid-state packing of this compound, and how do they impact material properties?
Methodological Answer:
- Hydrogen Bonding: Sulfonamide NH acts as a donor to acceptor groups (e.g., carbonyl or nitro groups), forming R₂²(8) motifs .
- Halogen Bonding: Bromine participates in Br···O interactions (3.0–3.5 Å), stabilizing crystal lattices .
- Impact: Stronger intermolecular forces correlate with higher melting points and lower solubility, critical for formulation studies .
What computational methods are suitable for predicting the compound’s pharmacokinetic properties, and how do they align with experimental data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
